molecular formula C9H10ClFO2 B1612681 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CAS No. 1036383-28-4

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Cat. No. B1612681
M. Wt: 204.62 g/mol
InChI Key: RXENEGBURNHZNI-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” is a chemical compound with the CAS Number: 1036383-28-4 . It has a molecular weight of 204.63 . The IUPAC name for this compound is 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” is 1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” include a molecular weight of 204.63 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the searched data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Liquid Crystals

    2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene derivatives have been explored for the synthesis of fluorinated liquid crystals. Studies have focused on understanding the photoresponsive behavior and UV stability of such fluorinated compounds (Praveen & Ojha, 2012).

  • Electrosynthesis and Spectroscopic Characterization

    This chemical has been used in the electrosynthesis of polymers like poly(2-methoxy-5-alkoxy paraphenylenes). These polymers have been characterized for their molecular structure and electrical conductivities, providing insights into the development of new materials (Moustafid et al., 1991).

Molecular and Crystal Structure Analysis

  • Molecular Conformation Studies: Researchers have analyzed the molecular conformation and crystal structure of compounds derived from 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, such as imidazole and benzoxazole derivatives. These studies provide valuable data on molecular interactions and packing in crystal structures (Zhang et al., 2010; Al-Dies et al., 2012).

Application in Organic Chemistry and Materials Science

  • Development of Fluorophores

    Compounds derived from 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene have been used in the development of novel fluorophores, which are key in sensing applications and material science. These fluorophores exhibit unique properties like high fluorescence in specific environments (Uchiyama et al., 2006; Sakai et al., 2014).

  • Antimicrobial Agent Development

    Research has indicated the potential of derivatives of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in the development of antimicrobial agents. These compounds have shown promising results in in vitro studies against various microorganisms (Liaras et al., 2011).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” can be found online . It’s important to refer to these resources for safe handling procedures.

properties

IUPAC Name

2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENEGBURNHZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591121
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

CAS RN

1036383-28-4
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036383-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloro-4-fluorophenol (52, 2.40 mL, 0.0213 mol) in N,N-dimethylformamide (30.0 mL), 1-bromo-2-methoxy-ethane (2.00 mL, 0.0213 mol) and potassium carbonate (3.00 g, 0.0217 mol) were added under an atmosphere of nitrogen. The reaction was stirred at 80° C. for 2 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (122, 1.50 g, 34.4%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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